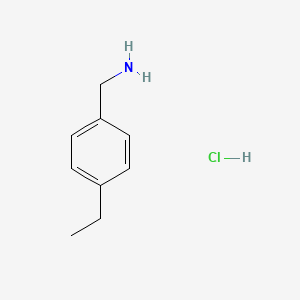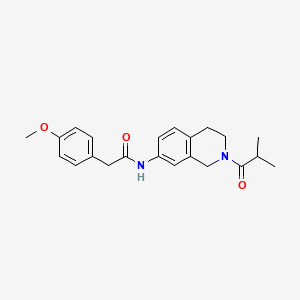![molecular formula C35H28N2O5 B2514304 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide CAS No. 442534-35-2](/img/structure/B2514304.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide
Synthesis Analysis
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide involves the oxidative coupling between primary and secondary benzamides and alkynes, leading to the formation of polycyclic amides. This process utilizes an efficient catalyst and an optimal oxidant, as demonstrated in the research paper .
Molecular Structure Analysis
The molecular structure of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide has been analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The compound crystallizes in a triclinic system, and its molecular geometry and vibrational frequencies have been calculated using density functional theory (DFT), as detailed in the research paper .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The comprehensive analysis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide provides valuable insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties, laying the foundation for further pharmacological investigations and potential applications.
Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes: synthesis of polycyclic amides. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides. Synthesis and Bioactivity of N-(1,3-dioxo-1h-benzo[de]isoquinolin-2(3h)-yl)-amide Derivatives Preparation,Single-crystal Structure and Antibacterial Activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpho-line-N-(naphthalene-1-yl)propionamide Synthesis, physicochemical characterization, cytotoxicity, antimicrobial, anti-inflammatory and psychotropic activity of new N-[1,3-(benzo)thiazol-2-yl]-\u03c9-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides.
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probes
The development of sigma-2 receptor probes has been a significant area of research, with compounds like N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide playing a crucial role. Studies have shown that certain benzamide analogues exhibit high affinity for sigma-2 receptors, making them valuable for in vitro studies and potentially aiding in tumor diagnosis and the understanding of neurodegenerative diseases. For instance, radiolabeled benzamide analogues have demonstrated promise as tools for studying sigma-2 receptors, which are implicated in various biological processes and diseases (Xu et al., 2005).
Synthesis of Polycyclic Amides
Research into the synthesis of polycyclic amides through oxidative C-H activation of benzamides has revealed efficient methods for producing isoquinolones from benzamides and alkynes. These synthetic pathways not only expand the toolbox available for creating complex organic compounds but also pave the way for the development of new pharmaceuticals and materials. The use of specific catalysts and conditions has enabled the high-yield synthesis of these compounds, highlighting the versatility of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide in facilitating innovative chemical transformations (Song et al., 2010).
Cancer Research and Diagnostic Imaging
The compound's relevance extends into cancer research, where its derivatives have been explored as potential diagnostic tools or therapeutic agents. The ability to selectively bind to specific receptors or cellular structures associated with cancer cells offers a pathway to more targeted and effective treatments. For example, benzamide derivatives have shown potential in imaging the sigma2 receptor status of solid tumors with positron emission tomography, providing valuable insights into the tumor microenvironment and aiding in the development of targeted therapies (Tu et al., 2007).
Mecanismo De Acción
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . Some derivatives of this system have been synthesized and exhibit high chemosensor selectivity in the determination of anions . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect . .
Propiedades
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-methoxy-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O5/c1-41-29-14-5-11-25(23-29)33(38)36(26-17-19-28(20-18-26)42-27-12-3-2-4-13-27)21-8-22-37-34(39)30-15-6-9-24-10-7-16-31(32(24)30)35(37)40/h2-7,9-20,23H,8,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXRVFVKVUJRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

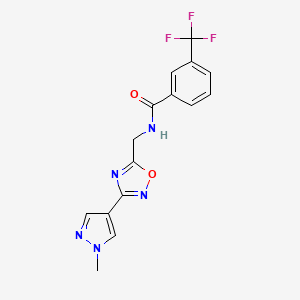
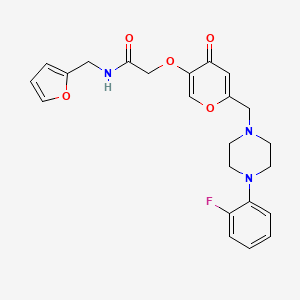
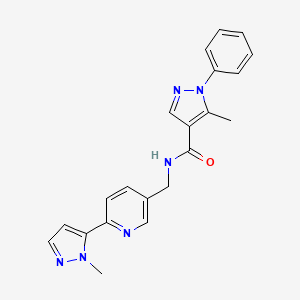


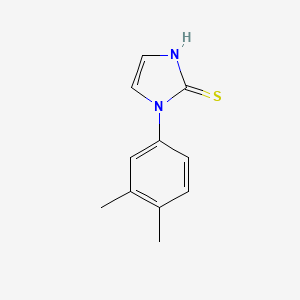
![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)
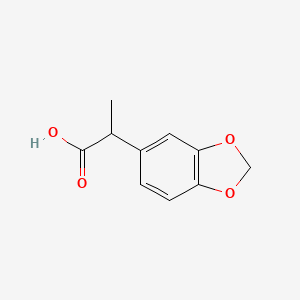


![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
